(4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine
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Overview
Description
1-(4-nitrophenyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine is a C-nitro compound.
Scientific Research Applications
Anti-HIV Activity
Compounds related to (4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine have been explored for their potential anti-HIV properties. For instance, derivatives of 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone have been synthesized and evaluated for anti-HIV-1 and anti-HIV-2 activity, showing promise as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Crystal Structure and Properties
The crystal structure and properties of similar compounds have been studied. For example, the picrate salt of a piperazine-supported amine with a benzhydryl substituent has been characterized, providing insights into molecular interactions and conformations (Betz et al., 2011).
Anti-Tuberculosis Activity
Derivatives of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, closely related to the query compound, have been synthesized and shown to have significant anti-tuberculosis activity. Modifications to increase bioavailability while retaining strong activity have been a focus of this research (Tangallapally et al., 2006).
Luminescent Properties
Studies have also been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents. These studies are important for developing fluorescent probes and sensors (Gan et al., 2003).
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)18-8-6-16(7-9-18)14-19-21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b19-14+ |
InChI Key |
IFTHHVIKAXMTQT-XMHGGMMESA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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